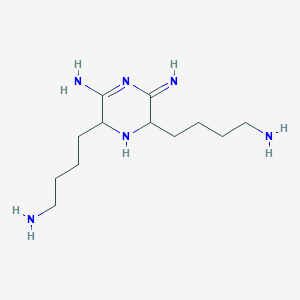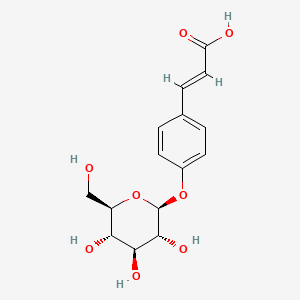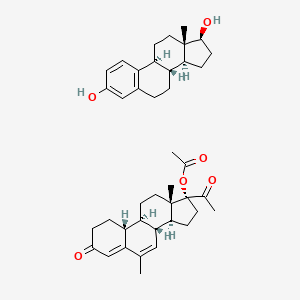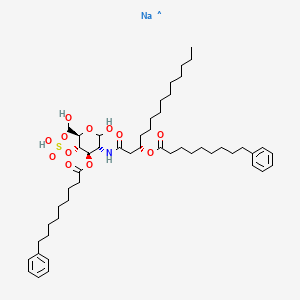
U 92016A
Descripción general
Descripción
Aplicaciones Científicas De Investigación
U 92016A ha sido ampliamente estudiado por sus aplicaciones de investigación científica:
Farmacología: Como agonista selectivo del receptor 5-hidroxitriptamina 1A, this compound se utiliza para estudiar el papel de este receptor en varios procesos fisiológicos y patológicos. Se ha investigado su potencial como agente ansiolítico y antidepresivo.
Neurociencia: El compuesto se utiliza en la investigación en neurociencia para comprender los mecanismos de la señalización de la serotonina y sus efectos sobre la función cerebral.
Medicina: this compound tiene posibles aplicaciones terapéuticas en el tratamiento de afecciones como la ansiedad y la depresión.
Industria: El compuesto se utiliza en el desarrollo de nuevos productos farmacéuticos y como estándar de referencia en química analítica.
Mecanismo De Acción
U 92016A ejerce sus efectos uniéndose al receptor 5-hidroxitriptamina 1A con alta afinidad. Esta unión conduce a la activación del receptor, que a su vez modula la actividad de las vías de señalización descendentes. El compuesto disminuye el aumento inducido por la forskolina en la síntesis de AMP cíclico, lo que indica su papel en la inhibición de la actividad de la adenilato ciclasa . Además, this compound inhibe la activación de las neuronas de 5-hidroxitriptamina del rafe dorsal y disminuye la presión arterial en ratas hipertensas espontáneamente .
Análisis Bioquímico
Biochemical Properties
(8R)-8-(dipropylamino)-6,7,8,9-tetrahydro-3H-benzo[e]indole-2-carbonitrile;hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. This inhibition can affect various signaling pathways within cells. Additionally, the compound may interact with receptors on the cell surface, influencing cellular responses to external stimuli .
Cellular Effects
The effects of (8R)-8-(dipropylamino)-6,7,8,9-tetrahydro-3H-benzo[e]indole-2-carbonitrile;hydrochloride on cells are diverse and significant. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to affect the epidermal growth factor receptor (EGFR) signaling pathway, which plays a crucial role in cell growth and differentiation . By inhibiting EGFR, the compound can potentially reduce cell proliferation and induce apoptosis in certain cancer cells .
Molecular Mechanism
At the molecular level, (8R)-8-(dipropylamino)-6,7,8,9-tetrahydro-3H-benzo[e]indole-2-carbonitrile;hydrochloride exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of specific kinases, such as EGFR and BRAFV600E . The compound binds to the active sites of these kinases, preventing their normal function and thereby disrupting the signaling pathways they regulate. This inhibition can lead to changes in gene expression and cellular behavior, ultimately affecting cell survival and proliferation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (8R)-8-(dipropylamino)-6,7,8,9-tetrahydro-3H-benzo[e]indole-2-carbonitrile;hydrochloride can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that the compound remains stable under certain conditions, but it may degrade over time when exposed to light or high temperatures . Long-term exposure to the compound can lead to sustained inhibition of target enzymes and prolonged effects on cellular function .
Dosage Effects in Animal Models
The effects of (8R)-8-(dipropylamino)-6,7,8,9-tetrahydro-3H-benzo[e]indole-2-carbonitrile;hydrochloride vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as reducing tumor growth in cancer models . At higher doses, it can cause toxic or adverse effects, including damage to healthy tissues and organs . It is crucial to determine the optimal dosage that maximizes therapeutic benefits while minimizing toxicity.
Metabolic Pathways
(8R)-8-(dipropylamino)-6,7,8,9-tetrahydro-3H-benzo[e]indole-2-carbonitrile;hydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound may affect metabolic flux and alter the levels of certain metabolites . Understanding these pathways can provide insights into the compound’s pharmacokinetics and potential interactions with other drugs.
Transport and Distribution
The transport and distribution of (8R)-8-(dipropylamino)-6,7,8,9-tetrahydro-3H-benzo[e]indole-2-carbonitrile;hydrochloride within cells and tissues are critical for its biological activity. The compound may be transported by specific transporters or binding proteins that facilitate its movement across cell membranes . Once inside the cells, it can accumulate in certain compartments, influencing its localization and activity .
Subcellular Localization
The subcellular localization of (8R)-8-(dipropylamino)-6,7,8,9-tetrahydro-3H-benzo[e]indole-2-carbonitrile;hydrochloride can affect its function and activity. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can influence its interactions with other biomolecules and its overall biological effects.
Métodos De Preparación
La síntesis de U 92016A implica varios pasos. Uno de los métodos reportados incluye los siguientes pasos:
Material de partida: La síntesis comienza con la preparación del compuesto intermedio, que es un tetrahidro-3H-benz[e]indol sustituido.
Condiciones de reacción: El intermedio se hace reaccionar con dipropilamina bajo condiciones específicas para formar el producto final, this compound. La reacción típicamente requiere un disolvente como diclorometano y un catalizador como trietilamina.
Purificación: El producto final se purifica utilizando técnicas como la cromatografía en columna para obtener un compuesto de alta pureza.
Los métodos de producción industrial para this compound no están ampliamente reportados, pero la síntesis en un entorno de laboratorio proporciona una base para ampliar el proceso de producción.
Análisis De Reacciones Químicas
U 92016A sufre varios tipos de reacciones químicas:
Oxidación: El compuesto se puede oxidar bajo condiciones específicas para formar derivados oxidados.
Reducción: this compound se puede reducir para formar derivados reducidos, que pueden tener diferentes propiedades farmacológicas.
Sustitución: El compuesto puede sufrir reacciones de sustitución donde uno de los grupos funcionales se reemplaza por otro grupo. Los reactivos comunes para estas reacciones incluyen halógenos y nucleófilos.
Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede conducir a la formación de derivados hidroxilados, mientras que las reacciones de sustitución pueden producir varios análogos sustituidos.
Comparación Con Compuestos Similares
U 92016A es único en su alta potencia y selectividad para el receptor 5-hidroxitriptamina 1A. Los compuestos similares incluyen:
8-Hidroxi-2-(di-n-propilamino)tetralina (8-OH-DPAT): Otro agonista selectivo del receptor 5-hidroxitriptamina 1A, pero con diferentes propiedades farmacocinéticas.
Buspirona: Un agonista parcial del receptor 5-hidroxitriptamina 1A, utilizado clínicamente como agente ansiolítico.
Gepirona: Similar a la buspirona, es un agonista parcial del receptor 5-hidroxitriptamina 1A con posibles efectos antidepresivos.
Ipsapirona: Otro agonista parcial del receptor 5-hidroxitriptamina 1A, investigado por sus propiedades ansiolíticas.
This compound destaca por su alta actividad intrínseca y su larga duración de acción, lo que lo convierte en un compuesto valioso para la investigación y las posibles aplicaciones terapéuticas .
Propiedades
IUPAC Name |
(8R)-8-(dipropylamino)-6,7,8,9-tetrahydro-3H-benzo[e]indole-2-carbonitrile;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3.ClH/c1-3-9-22(10-4-2)16-7-5-14-6-8-19-18(17(14)12-16)11-15(13-20)21-19;/h6,8,11,16,21H,3-5,7,9-10,12H2,1-2H3;1H/t16-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHLKAMFNZKKRFJ-PKLMIRHRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C1CCC2=C(C1)C3=C(C=C2)NC(=C3)C#N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN(CCC)[C@@H]1CCC2=C(C1)C3=C(C=C2)NC(=C3)C#N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
149654-41-1 | |
| Record name | 3H-Benz[e]indole-2-carbonitrile, 8-(dipropylamino)-6,7,8,9-tetrahydro-, hydrochloride (1:1), (8R)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=149654-41-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | U-92016A hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149654411 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | U-92016A hydrochloride | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DSP36A348S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does U-92016A interact with its target and what are the downstream effects?
A1: U-92016A exhibits high affinity binding to the human 5-HT1A receptor. [] Upon binding, it acts as an agonist, meaning it activates the receptor. This activation leads to a decrease in forskolin-induced cyclic AMP synthesis, indicating its effect on the downstream signaling pathway. [] This mechanism contributes to its various pharmacological effects, including the reduction of rectal temperature in mice, the elicitation of the 5-HT-mediated syndrome in rats, and a decrease in arterial blood pressure in spontaneously hypertensive rats. []
Q2: What is known about the Structure-Activity Relationship (SAR) of U-92016A?
A2: While the provided research paper [] primarily focuses on characterizing U-92016A, it doesn't delve into specific SAR studies. To understand the impact of structural modifications on activity, potency, and selectivity, further research focusing on analogs and derivatives of U-92016A would be needed.
Q3: What in vitro and in vivo efficacy data is available for U-92016A?
A3: The research demonstrates U-92016A's in vitro efficacy through its binding to human 5-HT1A receptors expressed in cell lines and its effect on cyclic AMP synthesis. [] In vivo efficacy is showcased through various animal models. These include a reduction in rectal temperature in mice, the elicitation of the 5-HT-mediated syndrome in rats, a decrease in blood pressure in spontaneously hypertensive rats, and inhibition of sympathetic nerve activity in cats. [] These findings highlight its potential for further investigation in specific therapeutic areas.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![7-[3-(4-Hydroxy-tetrahydro-pyran-4-yl)-benzyloxy]-4-phenyl-3H-naphtho[2,3-c]furan-1-one](/img/structure/B1243239.png)
![(S)-N-[(S)-2-(2-Amino-thiazol-4-yl)-1-((1S,2R,3S)-1-cyclohexylmethyl-2,3-dihydroxy-5-methyl-hexylcarbamoyl)-ethyl]-2-(morpholine-4-sulfonylamino)-3-phenyl-propionamide](/img/structure/B1243242.png)

![methyl 4,4',9',10-tetrahydroxy-7'-(methylamino)-5',8',9-trioxospiro[3,4-dihydropyrano[4,3-g]chromene-2,2'-3H-benzo[f][1]benzofuran]-7-carboxylate](/img/structure/B1243246.png)


